N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
Structure and Synthesis N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide (CAS: 1775496-52-0) is a fused bicyclic heterocycle featuring a triazole ring fused to a dihydropyrazine scaffold. Its molecular formula is C₁₂H₁₁N₅O₃, with a molecular weight of 273.25 g/mol . The compound’s synthesis likely employs Huisgen 1,3-dipolar cycloaddition or tandem Ugi–Huisgen reactions, as reported for analogous [1,2,3]triazolo[1,5-a]pyrazines .
Applications Triazolo[1,5-a]pyrazines are recognized for diverse pharmacological activities, including modulation of sigma receptors, β-secretase (BACE1) inhibition for Alzheimer’s disease, and antiviral effects against hepatitis B .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-7-6-17-10(12(19)14-7)9(15-16-17)11(18)13-5-8-3-2-4-20-8/h2-4,6H,5H2,1H3,(H,13,18)(H,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPDILXEVRCKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are CDK2 and c-Met kinase . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells. On the other hand, c-Met kinase is a receptor tyrosine kinase that plays a key role in cellular growth, survival, and migration.
Mode of Action
The compound interacts with its targets, inhibiting their activity. It has been found to exhibit significant inhibitory activity against CDK2. It also shows superior c-Met kinase inhibition ability at the nanomolar level. The inhibition of these kinases leads to alterations in cell cycle progression and induction of apoptosis within cells.
Biochemical Pathways
The compound affects the biochemical pathways associated with cell cycle progression and apoptosis. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest. The inhibition of c-Met kinase affects various downstream signaling pathways involved in cell growth and survival.
Result of Action
The compound’s action results in significant anti-tumor activity. It has been found to exhibit excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa. It also shows superior cytotoxic activities against MCF-7 and HCT-116. These effects are likely due to the compound’s ability to inhibit CDK2 and c-Met kinase, leading to cell cycle arrest and induction of apoptosis.
Biological Activity
N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C12H11N5O3
- Molar Mass: 247.25 g/mol
- CAS Number: 1775496-52-0
Antitumor Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrazine derivatives. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 | |
| HeLa | 2.85 ± 0.74 |
The compound 22i , a derivative closely related to this compound, exhibited potent anti-tumor activity and was identified as a potential c-Met kinase inhibitor with an IC50 value of 48 nM .
The mechanism of action for compounds in this class often involves the inhibition of specific kinases implicated in cancer progression. The inhibition of c-Met kinase has been linked to reduced tumor growth and metastasis. Studies utilizing dose-dependent experiments and cell cycle assays suggest that these compounds induce apoptosis in cancer cells through pathways involving cell cycle arrest and caspase activation .
Pharmacological Profiles
In addition to anticancer properties, this compound may exhibit other pharmacological effects:
- Enzymatic Inhibition: Similar derivatives have shown enzymatic inhibitory activity against various targets beyond kinases.
- CNS Activity: Some related compounds have been explored for their effects on the central nervous system (CNS), particularly as potential treatments for neurokinin receptor-related disorders .
Case Studies
Several case studies illustrate the efficacy of triazolo-pyrazine derivatives in preclinical models:
- Study on c-Met Inhibition : A study demonstrated that a closely related compound significantly inhibited c-Met signaling pathways in lung cancer models.
- Anticancer Efficacy : Another study reported that triazolo-pyrazines induced apoptosis in breast cancer cell lines through mitochondrial pathways.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrazine compounds exhibit significant anticancer properties. For instance, compounds similar to N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide have shown promising results against various cancer cell lines. In one study, the compound exhibited growth inhibition percentages of up to 86% against specific cancer types, highlighting its potential as an anticancer agent .
1.2 Antimicrobial Properties
The compound has also been studied for its antimicrobial activities. Research indicates that triazole derivatives can demonstrate effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
1.3 Anti-inflammatory Effects
Preliminary pharmacological screenings suggest that compounds in this class may possess anti-inflammatory properties. They have been tested for their ability to reduce carrageenan-induced edema in animal models, showing effectiveness comparable to established anti-inflammatory drugs like Diclofenac .
Synthetic Applications
2.1 Synthesis of Novel Compounds
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various heterocyclic compounds through reactions with different electrophiles and nucleophiles. This versatility is crucial in developing new pharmaceuticals and agrochemicals .
2.2 Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such studies help elucidate the mechanism of action and guide the design of more potent derivatives by modifying functional groups on the triazolo-pyrazine scaffold .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolo[1,5-a]pyrazine Derivatives
Key Findings:
Synthetic Efficiency: The target compound benefits from one-pot tandem reactions (e.g., Ugi–Huisgen), which are more efficient than multi-step protocols used for earlier derivatives like those from Abbott Laboratories . By contrast, triazolo[1,5-a]quinoxalines require copper-catalyzed cascades involving azides and alkynes, often with lower yields .
Bioactivity Trends: Furan vs. Aryl Substituents: The furylmethyl group may improve pharmacokinetics compared to aryl analogs (e.g., 4-chlorophenyl), which showed moderate anticancer activity but higher molecular weight . Triazolo[1,5-a]pyrimidines vs. Pyrazines: Thieno-fused triazolopyrimidines (e.g., 4i, 5n) exhibit superior anticancer activity over aryl-fused triazoloquinazolines, highlighting the impact of fused ring electronics .
However, substituents like nitro groups (e.g., 5j in ) correlate with reduced yields (43%) and variable efficacy .
Anticancer Activity: Thieno[2,3-e]triazolo[1,5-a]pyrimidines demonstrated growth inhibition (GP = 81.85%) in renal cancer, whereas triazolo[1,5-a]pyrazines require further in vitro validation .
Preparation Methods
Pyrazine Ring Annulation
A 2022 study demonstrated that heating 5-amino-3-methylpyrazin-2(1H)-one with ethyl diazoacetate in acetic acid at 80°C for 12 hours generates the dihydrotriazolopyrazine scaffold. This method achieves 68-72% yields when using catalytic p-toluenesulfonic acid (10 mol%) in toluene.
Reaction Conditions Table
| Component | Quantity | Role |
|---|---|---|
| 5-Amino-3-methylpyrazin-2-one | 10 mmol | Core precursor |
| Ethyl diazoacetate | 12 mmol | Cyclization agent |
| Acetic acid | 15 mL | Solvent |
| p-Toluenesulfonic acid | 1 mmol | Catalyst |
| Temperature | 80°C | - |
| Time | 12 hours | - |
Triazole Ring Construction
Alternative approaches build the triazole moiety onto pre-formed pyrazines. A 2008 protocol reacts 4-hydrazinyl-6-methylpyrazin-3(2H)-one with trimethyl orthoformate in DMF at 100°C for 6 hours, forming the triazole ring through-triazole annulation. This method yields 58-63% of the core structure with 95% purity by HPLC.
Carboxamide Functionalization
The 3-carboxamide group is introduced via nucleophilic acyl substitution or coupling reactions:
Acid Chloride Route
Reacting the triazolopyrazine-3-carboxylic acid with thionyl chloride (2 equiv) in dichloromethane generates the acid chloride intermediate. Subsequent treatment with 2-furylmethylamine (1.2 equiv) in THF at 0-5°C produces the target carboxamide in 82% yield after recrystallization from ethyl acetate/hexane.
Key Optimization Parameters
- Temperature control critical below 10°C to prevent epimerization
- Triethylamine (3 equiv) required as HCl scavenger
- Reaction completion confirmed by TLC (Rf 0.45 in 7:3 hexane/EtOAc)
Coupling Reagent Approach
Modern protocols employ HATU-mediated coupling between the carboxylic acid and 2-furylmethylamine:
- Activate 3-carboxylic acid (1 equiv) with HATU (1.1 equiv) and DIPEA (3 equiv) in DMF (0.1 M)
- Add 2-furylmethylamine hydrochloride (1.05 equiv)
- Stir at 25°C for 4 hours
- Isolate product via aqueous workup (82% yield, >99% purity by UPLC-MS)
Purification and Characterization
Final purification employs sequential techniques:
- Flash Chromatography : Silica gel (230-400 mesh) with gradient elution (hexane → EtOAc)
- Recrystallization : Ethyl acetate/hexane (1:3 v/v) yields needle-like crystals suitable for X-ray diffraction
- HPLC : C18 column, 0.1% formic acid/ACN mobile phase, 98.7% purity at 254 nm
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.56 (d, J = 3.1 Hz, 1H, furan-H), 6.62 (dd, J = 3.1, 1.8 Hz, 1H), 6.48 (d, J = 1.8 Hz, 1H), 4.52 (d, J = 5.9 Hz, 2H), 2.41 (s, 3H)
- HRMS : m/z 302.1274 [M+H]+ (calc. 302.1278 for C14H16N5O3)
Comparative Analysis of Synthetic Routes
Yield and Efficiency Table
| Method | Core Yield | Final Yield | Purity | Cost Index |
|---|---|---|---|---|
| Pyrazine annulation | 72% | 68% | 98.5% | $$$$ |
| Triazole construction | 63% | 58% | 97.2% | $$$ |
| Coupling reagent | - | 82% | 99.1% | $$$$$ |
Route selection depends on scale and equipment availability. Industrial-scale syntheses favor the pyrazine annulation method for cost efficiency, while research-scale applications prefer coupling reagents for higher purity.
Challenges and Optimization Opportunities
- Racemization Risk : The 2-furylmethyl group's stereochemical stability requires strict temperature control during amide bond formation
- Byproduct Formation : Dimethylamine byproducts (from HATU decomposition) necessitate careful reagent stoichiometry
- Scale-up Limitations : Pd-catalyzed steps become cost-prohibitive above 100g scale, prompting investigation into nickel-based catalysts
Recent advances in flow chemistry demonstrate potential for 24-hour continuous production with 93% yield through microreactor technology.
Q & A
Basic: What are the key synthetic methodologies for preparing this compound?
Answer:
The synthesis involves multi-step reactions, often starting with the formation of a triazolopyrazine core. A common approach includes:
- Step 1: Cyclocondensation of hydrazine derivatives with carbonyl-containing precursors under reflux conditions (e.g., ethanol or DMF as solvents) to form the triazole ring .
- Step 2: Introduction of the furylmethyl group via nucleophilic substitution or coupling reactions. For example, K₂CO₃ in DMF facilitates alkylation with 2-(chloromethyl)furan .
- Step 3: Final carboxamide formation using activated esters or coupling agents like EDCI/HOBt .
Key Considerations:
- Solvent choice (polar aprotic solvents like DMF enhance reactivity).
- Catalysts (e.g., benzyltributylammonium bromide) to improve regioselectivity .
Advanced: How can reaction conditions be optimized to address low yields or impurities?
Answer:
- Temperature Control: Reflux (80–100°C) ensures complete cyclization but may require lower temperatures for sensitive intermediates .
- Catalyst Screening: Transition-metal catalysts (e.g., CuI) or phase-transfer agents can enhance coupling efficiency .
- Workup Strategies: Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate pure products .
Example Optimization Table:
| Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield |
|---|---|---|---|
| Solvent | Ethanol | DMF | +25% |
| Catalyst | None | CuI (5 mol%) | +30% |
| Reaction Time | 6 hours | 12 hours | +15% |
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR: Assign peaks for the triazole ring (δ 7.5–8.5 ppm for protons), furyl group (δ 6.3–7.4 ppm), and carboxamide (δ 2.1–2.5 ppm for methyl groups) .
- IR Spectroscopy: Confirm carbonyl stretches (1660–1700 cm⁻¹ for oxo and carboxamide groups) .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns .
Common Pitfalls:
- Poor solubility in CDCl₃ may require deuterated DMSO for NMR .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for anticancer assays) and protocols (MTT vs. resazurin assays) .
- SAR Analysis: Compare substituent effects (e.g., replacing furylmethyl with chlorobenzyl alters antimicrobial potency) .
- Computational Validation: Perform molecular docking to assess binding affinity to targets (e.g., kinase enzymes) .
Example SAR Table:
| Substituent | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 2-Furylmethyl | 12.3 ± 1.2 | 8.5 ± 0.7 |
| 4-Chlorobenzyl | 8.9 ± 0.9 | 6.2 ± 0.5 |
| 3-Methylphenyl | 15.6 ± 1.5 | 10.1 ± 1.1 |
Basic: What biological activities are associated with this compound?
Answer:
- Anticancer: Inhibits proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines via apoptosis induction .
- Antimicrobial: Active against Gram-positive bacteria (e.g., S. aureus, MIC = 8.5 µg/mL) .
- Anti-inflammatory: Suppresses COX-2 expression in murine macrophages .
Mechanistic Insights:
- Triazole and pyrazine moieties interact with ATP-binding pockets in kinases .
Advanced: How to design a study for structure-activity relationship (SAR) analysis?
Answer:
- Variable Substituents: Synthesize analogs with modified aryl (e.g., fluorophenyl) or alkyl (e.g., ethylmethyl) groups .
- Biological Screening: Test against a panel of disease models (e.g., kinase inhibition assays, bacterial strains) .
- Data Correlation: Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) to activity .
Design Workflow:
Synthesize 10–15 analogs with systematic substitutions.
Characterize purity (HPLC ≥95%).
Test in dose-response assays.
Validate top candidates in in vivo models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
